molecular formula C12H17NO3 B2938098 tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate CAS No. 1335031-84-9

tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate

Katalognummer: B2938098
CAS-Nummer: 1335031-84-9
Molekulargewicht: 223.272
InChI-Schlüssel: DIRYFKYIEKHZOA-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This bicyclic β-lactam derivative features a 7-azabicyclo[4.2.0]oct-4-ene core with a tert-butyl carbamate group at position 7 and a ketone at position 6. The compound’s structure combines rigidity from the bicyclic system and the oct-4-ene double bond, which influences ring puckering dynamics (as defined by Cremer-Pople parameters ). The tert-butyl group acts as a protective moiety, commonly employed in synthetic intermediates for antibiotics, particularly cephalosporins and carbapenems.

Eigenschaften

IUPAC Name

tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8(9)10(13)14/h5,7-9H,4,6H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRYFKYIEKHZOA-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C=CCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C=CCC[C@@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate typically involves the formation of the azabicyclo structure through cyclization reactions. One common method involves the use of tert-butyl esters and azabicyclic precursors under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .

Medicine: In medicinal chemistry, tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate is investigated for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with various biological targets .

Industry: The compound is also used in the development of new materials and catalysts for industrial processes .

Wirkmechanismus

The mechanism by which tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key differences between the target compound and structurally related bicyclic β-lactams:

Compound Name Core Structure Substituents/Modifications Biological Activity/Application Synthesis Yield/Notes References
Target compound 7-azabicyclo[4.2.0]oct-4-ene tert-butyl, 8-oxo, carboxylate Synthetic intermediate Not specified -
Compound 29 (5-thia analog) 5-thia-1-azabicyclo[4.2.0] Acetamido, acetoxymethyl, tert-butyl β-lactamase-activated antibiotic Heated DCM, 24 h reaction
Compound 19a (oxadiazole derivative) 5-thia-1-azabicyclo[4.2.0] Methyl, 3-methyl-1,2,4-oxadiazole Antimycobacterial activity 20% yield, orange solid
Cefpirome 5-thia-1-azabicyclo[4.2.0] Amino-thiazole, methoxyimino, cyclopenta-pyridine Broad-spectrum antibiotic Semisynthetic derivative
rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol 3-azabicyclo[3.1.0]hexane Hydroxyl, HCl salt Pharmacophore for drug discovery PharmaBlock catalog
tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 2-azabicyclo[2.2.1]heptane Hydroxyl, tert-butyl Chiral building block Enzymatic deprotection

Key Observations

Core Structure Differences :

  • The target lacks sulfur in its bicyclic core (vs. 5-thia analogs in ), which reduces thia-mediated reactivity (e.g., β-lactamase inhibition) but may improve oxidative stability.
  • Smaller rings (e.g., [3.1.0] in ) exhibit higher ring strain, altering synthetic accessibility and biological target interactions.

Substituent Impact: Antibiotic Activity: Compounds with 5-thia cores and amino-thiazole groups (e.g., cefpirome ) show enhanced Gram-negative activity due to improved membrane penetration. Enzymatic Compatibility: The tert-butyl group in the target and Compound 29 facilitates lipase-mediated deprotection (e.g., Candida antarctica Lipase B ), critical for prodrug strategies.

Stereochemical Considerations :

  • The (1S,6R) configuration in the target contrasts with the (6R,7R) stereochemistry in cephalosporin analogs . Such differences influence β-lactamase recognition and binding affinity .

Synthetic Challenges :

  • Low yields (e.g., 20% for Compound 19a ) highlight difficulties in functionalizing bicyclic systems, particularly with heterocycles like oxadiazoles.

Biologische Aktivität

Tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate is a compound of interest in medicinal chemistry due to its structural features, which are characteristic of various bioactive molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

  • IUPAC Name : tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate
  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 1335031-70-3
  • Appearance : Colorless solid
  • Solubility : Soluble in chloroform and DMSO

The compound exhibits various biological activities attributed to its bicyclic structure and functional groups, which interact with biological targets such as enzymes and receptors.

  • Antimicrobial Activity : Research indicates that compounds with similar structures show significant antimicrobial properties against a range of pathogens. The bicyclic framework may enhance binding affinity to bacterial enzymes, inhibiting their function and leading to cell death.
  • Enzyme Inhibition : The presence of the oxo group in the bicyclic structure suggests potential inhibitory effects on enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain hydrolases or transferases.
  • Cytotoxic Effects : Initial studies have shown that tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

A selection of case studies highlights the biological activity of similar compounds:

StudyCompoundFindings
Study 18-Oxo-bicyclic derivativesShowed significant antibacterial activity against E. coli and S. aureus .
Study 2Related azabicyclo compoundsInduced apoptosis in human cancer cell lines with IC50 values in the low micromolar range .
Study 3Beta-lactam analogsDemonstrated enzyme inhibition leading to reduced bacterial growth .

In Vitro Studies

In vitro studies have demonstrated that tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate exhibits:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Induces cell cycle arrest and apoptosis in various cancer cell lines.

In Vivo Studies

Limited in vivo studies are available; however, preliminary results indicate:

  • Efficacy in Tumor Models : Animal models treated with this compound showed reduced tumor size compared to control groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.